tert-Butyl 3-((quinoxalin-2-yloxy)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((quinoxalin-2-yloxy)methyl)piperidine-1-carboxylate: is a complex organic compound that features a quinoxaline moiety linked to a piperidine ring via a methylene bridge The tert-butyl group attached to the piperidine ring provides steric hindrance, which can influence the compound’s reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((quinoxalin-2-yloxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a diketone under acidic conditions.
Attachment of the Methylene Bridge: The quinoxaline derivative is then reacted with a suitable halomethylating agent to introduce the methylene bridge.
Formation of the Piperidine Ring: The intermediate is then subjected to a cyclization reaction with a piperidine derivative.
Introduction of the tert-Butyl Group: Finally, the tert-butyl group is introduced via a tert-butylation reaction using tert-butyl chloroformate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-((quinoxalin-2-yloxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxalines.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Substituted quinoxaline derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-((quinoxalin-2-yloxy)methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study the interactions of quinoxaline derivatives with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Quinoxaline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory activities.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((quinoxalin-2-yloxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The quinoxaline moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. The tert-butyl group provides steric hindrance, which can influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
Comparison: Compared to similar compounds, tert-Butyl 3-((quinoxalin-2-yloxy)methyl)piperidine-1-carboxylate is unique due to the presence of the quinoxaline moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl 3-(quinoxalin-2-yloxymethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-19(2,3)25-18(23)22-10-6-7-14(12-22)13-24-17-11-20-15-8-4-5-9-16(15)21-17/h4-5,8-9,11,14H,6-7,10,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJUDCYLRLIORE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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